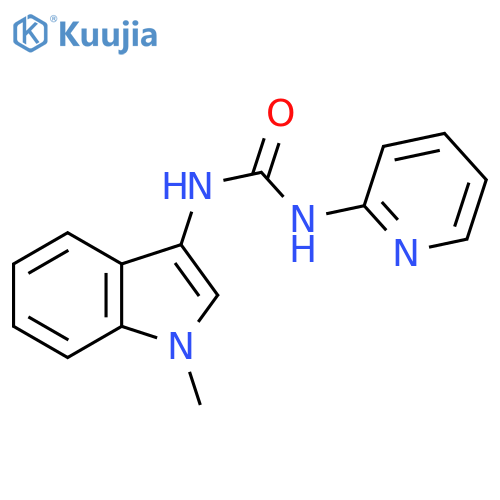Cas no 941927-44-2 (3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea)

941927-44-2 structure
商品名:3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea
CAS番号:941927-44-2
MF:C15H14N4O
メガワット:266.297862529755
CID:5501117
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(1-methylindol-3-yl)-3-pyridin-2-ylurea
- Urea, N-(1-methyl-1H-indol-3-yl)-N'-2-pyridinyl-
- 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea
-
- インチ: 1S/C15H14N4O/c1-19-10-12(11-6-2-3-7-13(11)19)17-15(20)18-14-8-4-5-9-16-14/h2-10H,1H3,(H2,16,17,18,20)
- InChIKey: NXDGDAJBEQTAFP-UHFFFAOYSA-N
- ほほえんだ: N(C1C2=C(N(C)C=1)C=CC=C2)C(NC1=NC=CC=C1)=O
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 390.9±17.0 °C(Predicted)
- 酸性度係数(pKa): 13.16±0.70(Predicted)
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2740-0424-40mg |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-50mg |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-20μmol |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-25mg |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-2mg |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-3mg |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-20mg |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-5μmol |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-10mg |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2740-0424-2μmol |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea |
941927-44-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
941927-44-2 (3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea) 関連製品
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 152840-81-8(Valine-1-13C (9CI))
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
